molecular formula C16H20F4N2O2 B1400495 tert-Butyl 4-(4-fluoro-2-(trifluoromethyl)-phenyl)piperazine-1-carboxylate CAS No. 946399-68-4

tert-Butyl 4-(4-fluoro-2-(trifluoromethyl)-phenyl)piperazine-1-carboxylate

Cat. No.: B1400495
CAS No.: 946399-68-4
M. Wt: 348.34 g/mol
InChI Key: IBUKLBQIPSETIJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-fluoro-2-(trifluoromethyl)-phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20F4N2O2 and its molecular weight is 348.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

946399-68-4

Molecular Formula

C16H20F4N2O2

Molecular Weight

348.34 g/mol

IUPAC Name

tert-butyl 4-[4-fluoro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20F4N2O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(17)10-12(13)16(18,19)20/h4-5,10H,6-9H2,1-3H3

InChI Key

IBUKLBQIPSETIJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100ml sealtube was added 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (0.91 g, 3.63 mmol), CESIUM CARBONATE (1.775 g, 5.45 mmol), CESIUM CARBONATE (1.775 g, 5.45 mmol), BINAP (0.271 g, 0.44 mmol), TERT-BUTYL 1-PIPERAZINECARBOXYLATE (0.812 g, 4.36 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.200 g, 0.22 mmol) and 18-CROWN-6 (0.115 g, 0.44 mmol). Followed by 15mL toluene. The mixture was degassed by N2 bubbling for 15min. The reaction mixture was heated at 110oC under nitrogen in an oil bath for overnight. The reaction mixture was diluted with ethyl acetate and filtered through celite. The Celite was washed with EtOAC. The EtOAC was concentrated down to give a brown oil. The crude product was purified by silica gel column(40g) and was eluted with 0% EtOAC/Hexane -25% EtOAC/Hexane. Yield: 0.93g Yellow oil. .
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
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0.00545 mol
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reagent
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0.01 L
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0.00436 mol
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Synthesis routes and methods II

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate 1.04 g, (5.6 mmol), 2-bromo-5-fluoro benzotrifluoride (1.21 g, 5.0 mmol), tris(dibenzylidineacetone)dipalladium (0) (45.8 mg, 0.05 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (93.4 mg, 0.15 mmol) and sodium tert-butoxide (600 mg, 6.25 mmol) were charged to a microwave vial. Toluene (10.0 mL) was introduced under nitrogen atmosphere and the reaction mixture was irradiated at 110° C. for 30 minutes. Reaction was complete as determined by TLC. The reaction was repeated four times. Reaction mixtures were combined, diluted with ethylacetate, washed with water, saturated brine then dried over MgSO4 and concentrated. The crude product was purified via flash column chromatography to yield tert-butyl-4-(4-fluoro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate in quantitative yield (6.8 g) as yellow oil.
Quantity
1.04 g
Type
reactant
Reaction Step One
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1.21 g
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reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
45.8 mg
Type
reactant
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93.4 mg
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reactant
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600 mg
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0 (± 1) mol
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